4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl dihydrogen phosphate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by its high fluorine content, which imparts significant hydrophobicity and chemical stability. It is often used in various industrial and scientific applications due to these properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl dihydrogen phosphate typically involves the reaction of a fluorinated alcohol with phosphoric acid or its derivatives. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful handling of fluorinated intermediates and the use of specialized equipment to manage the highly reactive nature of the fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions are less common due to the stability of the fluorinated carbon chain.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions include fluorinated carboxylic acids, amides, and thiol derivatives, depending on the reagents and conditions used.
Scientific Research Applications
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the synthesis of fluorinated polymers.
Biology: Employed in the study of membrane proteins due to its ability to mimic lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of water-repellent coatings and materials.
Mechanism of Action
The mechanism by which 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl dihydrogen phosphate exerts its effects is primarily through its interaction with hydrophobic surfaces and molecules. The high fluorine content creates a highly hydrophobic environment, which can influence the behavior of other molecules in its vicinity. This compound can interact with lipid bilayers, proteins, and other hydrophobic entities, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide
- 1H,1H,2H,2H-Perfluorodecanethiol
- 1H,1H,2H,2H-Perfluoro-1-octanol
Uniqueness
Compared to similar compounds, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl dihydrogen phosphate is unique due to its phosphate group, which imparts additional chemical reactivity and potential for forming strong interactions with biological molecules. This makes it particularly useful in applications requiring both hydrophobicity and specific chemical functionality.
Properties
CAS No. |
94158-69-7 |
---|---|
Molecular Formula |
C11H8F17O5P |
Molecular Weight |
574.12 g/mol |
IUPAC Name |
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl) dihydrogen phosphate |
InChI |
InChI=1S/C11H8F17O5P/c12-4(13,1-3(29)2-33-34(30,31)32)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h3,29H,1-2H2,(H2,30,31,32) |
InChI Key |
ZAAFLQNFGSTNRW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COP(=O)(O)O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.